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molecular formula C12H15N5O2 B8525233 5-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)pentanenitrile CAS No. 88338-93-6

5-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)pentanenitrile

Cat. No. B8525233
M. Wt: 261.28 g/mol
InChI Key: LIJNGIWGUULMKT-UHFFFAOYSA-N
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Patent
US04565817

Procedure details

2.7 g. of theophylline-chloro-butane according to Example b., 0.51 g. of sodium cyanide, 0.01 g. of sodium iodide and 10 cm3 of dimethylformamide are heated at 95° C. for 5 hours. Thus 1.9 g. (73% yield) of δ-(theophylline-7- yl)-valeronitrile are obtained, m.p.: 118°-120° C. (ethylacetate).
Name
theophylline chloro-butane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[NH:10][CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].Cl[CH2:15][CH2:16][CH2:17][CH3:18].[C-:19]#[N:20].[Na+].[I-].[Na+]>CN(C)C=O>[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:18][CH2:17][CH2:16][CH2:15][C:19]#[N:20])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2] |f:0.1,2.3,4.5|

Inputs

Step One
Name
theophylline chloro-butane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O.ClCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CCCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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